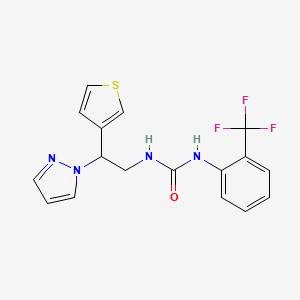

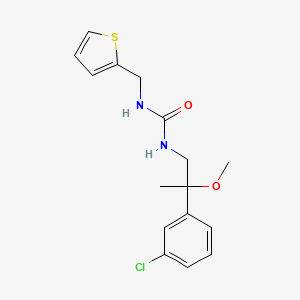

2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of the histone demethylase, KDM6B, which is involved in the regulation of gene expression.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of oxadiazole derivatives, including those related to 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole, often involves cyclization reactions of hydrazides with carbon disulfide, isothiocyanate, or carboxylic acids to generate diverse oxadiazole compounds. These compounds are characterized using spectroscopic methods (FT-IR, NMR) and sometimes X-ray crystallography for structural confirmation. The structural analysis helps in understanding the chemical stability and reactivity of these compounds, which is crucial for their application in medicinal chemistry and materials science (Bayrak et al., 2009).

Antimicrobial and Antitubercular Activities

Oxadiazole derivatives exhibit significant antimicrobial and antitubercular activities. For instance, some compounds have shown promising activity against Mycobacterium tuberculosis, which is of particular interest in the development of new antitubercular agents. These activities are attributed to the ability of oxadiazole compounds to penetrate lipid-enriched bacterial cell membranes, a property enhanced by substituents that increase lipophilicity (Navarrete-Vázquez et al., 2007).

Application in Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives, including those containing pyridine and indole groups, have been utilized as electron-transporting and hole-blocking materials in the fabrication of organic light-emitting diodes (OLEDs). These materials contribute to the efficiency and stability of OLEDs by facilitating electron transport and blocking hole injection, which are critical for the performance of these devices. The development of new oxadiazole-based materials for OLEDs is a dynamic area of research aiming to improve device efficiency and longevity (Wang et al., 2001).

Anticancer Properties

Some oxadiazole derivatives have been evaluated for their anticancer properties, with certain compounds showing activity against various cancer cell lines. The anticancer activity is often assessed through in vitro studies, and the structural features of these compounds, such as substituent type and placement, play a significant role in their biological activities. The synthesis and evaluation of oxadiazole derivatives as potential anticancer agents continue to be an area of active research (Redda & Gangapuram, 2007).

properties

IUPAC Name |

2-propan-2-yl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13(2)18-21-22-19(24-18)17-10-15-7-3-4-8-16(15)23(17)12-14-6-5-9-20-11-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAYBOIOHNQJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)

![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)

![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)